Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-amino-4-thiocyanatothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-11-7(10)5-2-4(12-3-8)6(9)13-5/h2H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLPSNBPFYVPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)N)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221544 | |
| Record name | Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-75-7 | |
| Record name | Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Followed by Nitro Reduction
A widely documented approach begins with methyl 5-nitro-4-bromothiophene-2-carboxylate as the starting material. The bromine atom at the 4-position undergoes nucleophilic displacement with thiocyanate (), facilitated by sodium thiocyanate () in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. The reaction typically proceeds at 60–80°C for 6–8 hours, yielding methyl 5-nitro-4-thiocyanatothiophene-2-carboxylate. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (e.g., , ) or chemical reductants like iron powder in acetic acid.
Key Reaction Steps:
Direct Amination and Thiocyanation
Alternative routes involve sequential functionalization of a pre-assembled thiophene core. For example, methyl 4-bromothiophene-2-carboxylate can undergo thiocyanation followed by nitration and reduction. However, this method is less favored due to competing side reactions during nitration.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
-
Solvent Effects: Ethanol-water mixtures enhance thiocyanate solubility, while DMF accelerates substitution kinetics but may lead to dimethylamine byproducts via solvent decomposition.
-
Catalytic Systems: -mediated hydrogenation offers cleaner profiles compared to iron powder, which requires post-reaction filtration to remove metal residues.
Temperature and Time Considerations
-
Thiocyanation: Elevated temperatures (70–80°C) reduce reaction times but risk thiocyanate degradation. Optimal conditions balance speed and stability.
-
Reduction: Hydrogenation at 20–25°C prevents undesired ring hydrogenation, whereas iron-based methods require tighter temperature control to avoid over-reduction.
Analytical Data and Characterization
Spectroscopic Confirmation
Yield and Purity
| Method | Thiocyanation Yield | Reduction Yield | Overall Yield | Purity (HPLC) |
|---|---|---|---|---|
| + - | 90% | 100% | 90% | 99.2% |
| + | 88% | 95% | 83.6% | 97.8% |
Challenges and Mitigation Strategies
Competing Side Reactions
-
Thiocyanate Hydrolysis: Prolonged exposure to acidic or aqueous conditions converts to . Mitigated by using anhydrous solvents and inert atmospheres.
-
Dimethylamine Formation: In DMF, trace acids catalyze solvent decomposition to dimethylamine, which can alkylate the amine product. Substituting DMF with acetonitrile reduces this risk.
Scalability Issues
Catalytic hydrogenation is more scalable than iron powder methods, which generate large amounts of metal sludge. Continuous-flow systems improve efficiency for large-scale production.
Emerging Methodologies
Recent advances focus on photoredox catalysis for nitro reduction, offering milder conditions and better functional group tolerance. For example, iridium-based photocatalysts enable visible-light-driven reductions at ambient temperature, though thiocyanate stability under irradiation remains under investigation .
Chemical Reactions Analysis
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiocyanato group to an amino group.
Substitution: The amino and thiocyanato groups can participate in nucleophilic substitution reactions.
Scientific Research Applications
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the thiocyanato group can participate in nucleophilic and electrophilic interactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The electronic and steric effects of substituents significantly influence the reactivity and applications of thiophene derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Thiocyanate vs. Nitro Groups: The thiocyanate group (-SCN) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in its analog (). This difference impacts stability under acidic or reductive conditions. Nitro-substituted derivatives are more prone to reduction to amino groups, whereas thiocyanates may undergo nucleophilic substitution or cyclization .
Ester Group Influence :
Research Findings and Challenges
- Stability : Thiocyanates (e.g., target compound) are susceptible to hydrolysis under alkaline conditions, limiting their use in aqueous environments. In contrast, nitro derivatives () are more thermally stable but require careful handling due to explosive tendencies .
- Crystallography : Ethyl esters () often yield higher-quality crystals for structural analysis using programs like SHELXL () .
Biological Activity
Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate is a compound belonging to the thiophene family, which has garnered attention due to its diverse biological activities. Thiophenes are known for their potential in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Antibacterial Activity
Several studies have reported on the antibacterial properties of thiophene derivatives. For example, a study on related thiophene compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | High |
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies on various cancer cell lines, including prostate cancer (PC-3) and breast cancer cells, revealed that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanism may involve the modulation of key signaling pathways associated with cell survival and death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 (prostate cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
Case Studies
- Antibacterial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Study : In a comparative analysis of various thiophene derivatives, this compound was found to be one of the most effective in reducing tumor cell viability in vitro. This study highlighted its potential for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step functionalization of a thiophene scaffold. For example, the Gewald reaction (a two-component condensation of ketones, cyanoacetates, and sulfur) is a common method for amino-thiophene derivatives . To introduce the thiocyanate group, nucleophilic substitution at the 4-position using potassium thiocyanate under controlled pH (e.g., acidic or basic conditions) is recommended. Reaction temperature (40–60°C) and solvent polarity (DMF or acetonitrile) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is essential to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm the thiophene ring substitution pattern. The amino group (δ 5.0–6.0 ppm, broad singlet) and thiocyanate (δ 3.8–4.2 ppm) should show distinct shifts .
- IR : Stretching vibrations for -NH (~3350 cm), -SCN (~2150 cm), and ester C=O (~1700 cm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX or WinGX for structure refinement. A mean plane deviation analysis (via Cremer-Pople puckering parameters) can confirm ring planarity .
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Thiocyanate hydrolysis : The -SCN group may hydrolyze to -SH or -SOH under prolonged exposure to moisture. Use anhydrous solvents and inert atmospheres .
- Ester group degradation : Basic conditions can saponify the methyl ester. Maintain neutral pH during thiocyanate introduction .
- Oxidation of amino groups : Add antioxidants like BHT (butylated hydroxytoluene) during storage .
Advanced Research Questions
Q. How does the electronic nature of the thiocyanate group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The -SCN group acts as both an electron-withdrawing substituent (via resonance) and a potential leaving group. In Suzuki-Miyaura coupling, the thiocyanate can be displaced by boronic acids under palladium catalysis (e.g., Pd(PPh), KCO, DMF, 80°C). For cycloadditions (e.g., Huisgen click reactions), the amino group facilitates coordination to metal catalysts, while the thiocyanate’s electron-deficient nature enhances dipolarophilicity. Monitor reaction progress via TLC and LC-MS to optimize conditions .
Q. What computational methods are suitable for predicting the compound’s conformational stability and interaction with biological targets?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model the thiophene ring’s puckering (Cremer-Pople parameters) and assess the energy barrier for rotation of the thiocyanate group .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., kinases or cytochrome P450). Parameterize the thiocyanate’s partial charges using RESP fitting .
- MD simulations : GROMACS or AMBER can simulate solvation effects and ligand-protein dynamics over 100-ns trajectories .
Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response assays : Perform IC determinations across multiple cell lines (e.g., HEK293, HeLa) and microbial strains (e.g., E. coli, S. aureus) to establish selectivity windows .
- Mechanistic studies : Use RNA-seq or proteomics to identify upregulated/downregulated pathways. For example, thiocyanate derivatives may inhibit thioredoxin reductase via covalent modification of selenocysteine residues .
- Structural analogs : Compare activity with Methyl 4,5-diaminothiophene-2-carboxylate (lacking -SCN) to isolate the thiocyanate’s contribution .
Applications in Material Science
Q. What strategies enable the integration of this compound into conductive polymers or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Electropolymerization : Use cyclic voltammetry (0.1 M TBAPF in acetonitrile, Pt electrode) to polymerize the thiophene monomer. The amino group enhances solubility, while the thiocyanate improves charge transport .
- MOF synthesis : Coordinate the amino group to Zn or Cu nodes in DMF/water mixtures. The thiocyanate can act as a bridging ligand or pore-functionalizing agent .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer :
- Standardized protocols : Adopt consistent drying (vacuum desiccator, 40°C) and storage conditions (-20°C under argon) .
- QC/QA metrics : Report H NMR integration ratios (e.g., ester methyl vs. aromatic protons) and HPLC retention times (C18 column, 70:30 MeOH/HO) for each batch .
- Interlab validation : Share samples with collaborators for round-robin testing using identical instrumentation settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
